Valerianol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2R,8R,8aS)-8,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11-6-5-7-12-8-9-13(14(2,3)16)10-15(11,12)4/h7,11,13,16H,5-6,8-10H2,1-4H3/t11-,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWIFDHBNGIVPO-KYOSRNDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C2C1(CC(CC2)C(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC=C2[C@]1(C[C@@H](CC2)C(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317373 | |
| Record name | (+)-Valerianol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20489-45-6 | |
| Record name | (+)-Valerianol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20489-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Valerianol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Phytogeographical Distribution of Valerianol
Distribution in Valeriana Species Valerianol is a known constituent of the essential oil obtained from the roots and rhizomes of various species within the Valeriana genus.nih.govcymitquimica.commeddocsonline.orgresearchgate.net.
Valeriana officinalis L. Valeriana officinalis, commonly known as common valerian, is a primary source of this compound. This perennial flowering plant is native to Eurasiawikipedia.org. This compound is found in the essential oil extracted from the dried roots and rhizomes of V. officinaliscymitquimica.commeddocsonline.orgresearchgate.net. The concentration of this compound in V. officinalis root oil can vary. Studies on V. officinalis roots from Estonia showed this compound content ranging from 0.3% to 16.7% of the essential oil compositionresearchgate.netkirj.ee. Another study on wild V. officinalis from western Serbia reported a higher percentage, with this compound constituting 57.3% of the essential oilresearchgate.net. The composition of essential oil in V. officinalis, including this compound content, can be influenced by factors such as geographical origin, harvest time, and cultivation conditionsmeddocsonline.orgfarmaciajournal.com.
Data Table 1: this compound Content in Valeriana officinalis Essential Oil from Different Regions
| Geographical Origin | This compound Content (% of essential oil) | Source |
| Estonia | 0.3 - 16.7 | researchgate.netkirj.ee |
| Western Serbia | 57.3 | researchgate.net |
| Ukraine | 18.2 | farmaciajournal.com |
Occurrence in Non-Valeriana Plant Species The presence of this compound is not exclusive to the Valeriana genus. It has been identified in plants belonging to other families, including Camellia and Amyris.
Camellia hiemalis and Camellia sinensis (Tea Plants) this compound has been found in Camellia hiemalis and Camellia sinensis, the plant species from which tea is producedqmul.ac.uknih.govdntb.gov.ua. Research has identified genes encoding this compound synthase in both C. hiemalis and C. sinensis, indicating that these plants have the enzymatic machinery to produce valerianolqmul.ac.uknih.gov. GC-MS analysis has confirmed this compound as a component, albeit in relatively low concentrations, in green tea and black teanih.gov. The enzyme responsible for this compound synthesis in these species, CsiTPS8 from Camellia sinensis and ChTPS1 from Camellia hiemalis, catalyzes the conversion of (2E,6E)-farnesyl diphosphate (B83284) to valerianolqmul.ac.uknih.gov.
Data Table 2: Detection of this compound in Camellia Species
| Species | Plant Part Examined | Detection Method | Notes | Source |
| Camellia hiemalis | Flower | GC-MS | Gene encoding this compound synthase found | nih.govresearchgate.net |
| Camellia sinensis | Leaves (Tea) | GC-MS | Present in green and black tea | nih.govdntb.gov.ua |
Amyris balsamifera Amyris balsamifera, commonly known as West Indian Sandalwood, is another source of this compound. This small tree is native to the Caribbean regionjarguna.comhekserij.nl. This compound is a component of the essential oil extracted from the wood of Amyris balsamiferanewdirections.com.aujarguna.comfragrantearth.comesentialaroms.com. The concentration of this compound in Amyris balsamifera wood essential oil can be significant, with reported ranges such as 15.0% or even higher (up to 22.10%)newdirections.com.authegoodscentscompany.com.
Data Table 3: this compound Content in Amyris balsamifera Wood Essential Oil
| Plant Part | This compound Content (% of essential oil) | Source |
| Wood | 15.0 - 22.10 | newdirections.com.authegoodscentscompany.com |
Agarwood-Producing Species (Aquilaria spp.)
Agarwood, a fragrant resinous heartwood, is produced by trees of the Aquilaria genus and other members of the Thymelaeaceae family, primarily as a defense mechanism against stress, often induced by microbial interactions cirad.fr. This compound is a known constituent of the essential oil derived from agarwood cirad.frresearchgate.net. Studies on Aquilaria crassna cultivated in Vietnam have identified this compound as a component of the volatile oils, with its concentration varying depending on the location of cultivation researchgate.netmdpi.com. For instance, analyses of A. crassna essential oils from different Vietnamese provinces and islands, such as Bac Giang, Khanh Hoa, and Phu Quoc Island, have reported varying percentages of this compound researchgate.netmdpi.com. Differences in the composition of essential oils in agarwood, including this compound content, can be influenced by factors such as species, habitat conditions, climate, geographical location, and extraction methods researchgate.net.
This compound has also been reported in Aquilaria agallocha and Aquilaria malaccensis nih.gov. In Aquilaria agallocha, the concentration of this compound was observed to be higher in naturally infected plants compared to healthy ones ebi.ac.uk.
Other Botanical Sources
Beyond agarwood-producing species, this compound has been found in other botanical sources. It was first isolated from Valeriana officinalis, commonly known as valerian, and its absolute configuration was established through chemical transformations nih.gov. While some studies on Valeriana officinalis have reported this compound as a predominant compound in the essential oil from certain geographical origins, others have not detected it researchgate.netfarmaciajournal.com. For example, this compound was found to be predominant in the essential oil of common valerian plants from Ukraine, while it was not identified in a study of wild-growing and cultivated Valeriana officinalis from Poland researchgate.netfarmaciajournal.com. This suggests potential chemotypic variations within the species influenced by origin and cultivation practices farmaciajournal.comresearchgate.net.
This compound has also been reported in Amyris balsamifera nih.govmdpi.com. Sesquiterpene alcohols, including this compound, appear to be main components of Amyris balsamifera oils mdpi.com. Additionally, this compound has been identified in the leaf oils of Nectandra coriacea ebi.ac.uk.
The occurrence of this compound in a variety of plant species across different families highlights its distribution in the plant kingdom.
Here is a table summarizing the reported occurrence of this compound in various plant species:
| Botanical Source | Species Name | Family | Reported Presence |
| Agarwood-Producing Species | Aquilaria crassna | Thymelaeaceae | Yes researchgate.netmdpi.com |
| Agarwood-Producing Species | Aquilaria agallocha | Thymelaeaceae | Yes nih.govebi.ac.uk |
| Agarwood-Producing Species | Aquilaria malaccensis | Thymelaeaceae | Yes nih.gov |
| Valerian | Valeriana officinalis | Valerianaceae | Yes nih.govfarmaciajournal.com |
| Sandalwood (West Indian) | Amyris balsamifera | Rutaceae | Yes nih.govmdpi.com |
| Nectandra coriacea | Lauraceae | Yes ebi.ac.uk |
Ecological Roles and Biosynthesis-Environment Interactions
This compound, as a plant metabolite and a volatile organic compound (VOC), likely plays roles in the ecological interactions of the plants that produce it nih.govmdpi.com. Plant VOCs, including terpenoids like this compound, are known to be involved in attracting pollinators, defending against herbivores and pathogens, and serving as signals in response to biotic and abiotic stresses mdpi.commpg.dedntb.gov.ua.
The biosynthesis of terpenoids in plants is a complex process that can be influenced by various environmental factors mdpi.comfu-berlin.de. These factors include light intensity, temperature, humidity, soil type, nutrient availability, and interactions with microorganisms and herbivores mdpi.commpg.defu-berlin.de. Environmental metabolomics approaches are used to study the interactions between organisms and their environment at a metabolic level, helping to reveal how environmental stressors can affect the production of secondary metabolites like this compound fu-berlin.de.
In agarwood formation, the production of compounds like this compound is intrinsically linked to the plant's response to stress, often induced by fungal infection cirad.fr. This interaction between the plant and microorganisms is a key environmental factor driving the biosynthesis and accumulation of agarwood constituents cirad.fr. The specific fungal species and the method of induction can influence the chemical composition of the resulting agarwood oil cirad.fr.
While the precise ecological roles of this compound specifically have not been extensively detailed in the provided search results, the broader understanding of plant volatile terpenoids suggests potential functions in mediating interactions with the environment, including defense and communication mdpi.commpg.dedntb.gov.ua. Environmental and edaphic factors can significantly influence the biosynthesis and accumulation of essential oils and their components, potentially leading to variations in this compound content in different plant populations or under different growing conditions fu-berlin.de.
Biosynthesis and Metabolic Pathways of Valerianol
General Sesquiterpene Biosynthesis Fundamentals
Sesquiterpenes are a large class of isoprenoid compounds derived from farnesyl diphosphate (B83284) (FPP), a 15-carbon precursor. kegg.jpwikipedia.org The synthesis of FPP involves the condensation of IPP and DMAPP. scielo.brigem.wiki
Mevalonate (B85504) (MVA) Pathway Contribution to Farnesyl Diphosphate (FPP) Synthesis
The MVA pathway is the primary route for the biosynthesis of FPP in the cytosol of plants and other organisms. tandfonline.compnas.orgkegg.jp This pathway begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, followed by the addition of a third acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). scielo.br HMG-CoA is then reduced to mevalonate, a key intermediate in this pathway. wikipedia.orgnih.gov Through a series of phosphorylation and decarboxylation steps, mevalonate is converted to IPP and DMAPP. scielo.br Farnesyl diphosphate synthase (FPPS) then catalyzes the sequential condensation of one molecule of DMAPP with two molecules of IPP to produce FPP. scielo.brigem.wiki This FPP serves as the direct precursor for the enzymatic synthesis of sesquiterpenes, including valerianol. kegg.jpwikipedia.org
Methylerythritol Phosphate (B84403) (MEP) Pathway Considerations
While the MVA pathway is the main source of FPP for sesquiterpene biosynthesis in the cytosol, the MEP pathway, localized in plastids, produces IPP and DMAPP for the synthesis of other terpenoid classes like monoterpenes and diterpenes. tandfonline.compnas.orgkegg.jpnih.gov The MEP pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxyxylulose-5-phosphate (DXP), which is subsequently converted to MEP and then through several steps to IPP and DMAPP. tandfonline.comwikipedia.orgwikipedia.org Although the MEP pathway is primarily associated with plastidial terpenoids, studies have indicated that IPP and DMAPP can be transported between plastids and the cytosol, suggesting that the MEP pathway can, in some cases, contribute precursors to cytosolic sesquiterpene biosynthesis. pnas.orgnih.govnih.gov
Enzymatic Synthesis of this compound
The final step in this compound biosynthesis is catalyzed by specific enzymes known as this compound synthases. These enzymes cyclize the linear FPP precursor to form the characteristic structure of this compound.
Identification and Characterization of this compound Synthase Genes (e.g., ChTPS1, CsiTPS8, VoTPS2)
Several terpene synthase (TPS) genes have been identified that are involved in this compound biosynthesis. A significant breakthrough was the isolation of the ChTps1 gene from the flowers of Camellia hiemalis. ebi.ac.uknih.govrhea-db.org Heterologous expression of ChTPS1 in Escherichia coli engineered to enhance the mevalonate pathway demonstrated that ChTPS1 efficiently catalyzes the conversion of FPP to this compound with high specificity. ebi.ac.uknih.govrhea-db.org
Orthologs of ChTPS1 have also been identified in other plant species. For instance, CsiTPS8 from Camellia sinensis (tea plants) exhibits similar this compound synthase activity. ebi.ac.uknih.govrhea-db.org Studies have shown that CsiTPS8 can produce this compound in heterologous expression systems. ebi.ac.uknih.govrhea-db.org In Valeriana officinalis, a plant known to contain this compound, a sesquiterpene synthase gene designated VoTPS2 has been identified and characterized. researchgate.netresearchgate.netresearchgate.net While VoTPS2 from Valeriana has been associated with the production of valerena-4,7(11)-diene, a precursor to valerenic acid, its potential role or that of other VoTPS genes in direct this compound formation has also been explored. researchgate.netresearchgate.netresearchgate.net
Kinetic and Mechanistic Studies of this compound Synthases
Kinetic and mechanistic studies provide insights into the catalytic activity of this compound synthases. For ChTPS1, kinetic parameters such as the Michaelis constant (Km) for FPP and the catalytic efficiency (kcat) have been determined. These studies reveal the enzyme's affinity for its substrate and its turnover rate. For example, ChTPS1 has a reported Km for FPP of 8.2 μM and a kcat of 0.17 s⁻¹. CsiTPS8 shows similar kinetic properties, with a Km for FPP of 11.4 μM.
Interactive Data Table: Enzymatic Properties of this compound Synthases
| Enzyme | Host System | Km (FPP) (μM) | kcat (s⁻¹) | Specificity (%) |
| ChTPS1 | E. coli BL21 | 8.2 | 0.17 | 92 |
| CsiTPS8 | E. coli JM109 | 11.4 | - | - |
Note: Data for kcat and specificity for CsiTPS8 were not available in the provided snippets.
Mechanistically, this compound synthases catalyze the cyclization of FPP, a multi-step process involving ionization of the diphosphate group, carbocation formation, and subsequent rearrangements and cyclization steps, ultimately leading to the formation of the this compound skeleton. The reaction catalyzed by this compound synthase involves the cyclization of (2E,6E)-farnesyl diphosphate in the presence of water to produce this compound and diphosphate. enzyme-database.org
Stereochemical Aspects of Enzymatic this compound Formation
The enzymatic synthesis of this compound is stereoselective, leading to the formation of specific stereoisomers. Nuclear Magnetic Resonance (NMR) analysis of microbially produced this compound by ChTPS1 has confirmed its stereochemical configuration as (1R,4R,5S,7R)-valerianol. nih.gov This indicates that the enzyme precisely controls the cyclization and subsequent steps to yield a particular stereoisomer. The stereochemistry of the enzymatic reaction is a crucial aspect of terpene synthase activity, contributing to the vast structural diversity observed in natural terpenoids.
Regulation of this compound Biosynthesis in Plants
The biosynthesis of secondary metabolites like this compound in plants is a tightly regulated process influenced by a complex interplay of internal genetic programs and external environmental cues.
Transcriptional and Post-Translational Regulation
Regulation of this compound biosynthesis in plants occurs at multiple levels, including transcriptional control of the genes encoding biosynthetic enzymes and post-translational modifications of these enzymes. While specific studies directly detailing the transcriptional and post-translational regulation of this compound biosynthesis enzymes are limited in the provided literature, general mechanisms governing plant volatile terpenoid and flavonoid biosynthesis offer insights into potential regulatory strategies. Transcriptional regulation often involves transcription factors (TFs), such as members of the MYB family, which can directly target the promoters of genes encoding key biosynthetic enzymes nih.govresearchgate.net. Hormones and stress signals can also influence these transcriptional networks nih.govfrontiersin.org. For instance, tissue-specific expression profiles of enzymes involved in the biosynthesis of related sesquiterpenes like valerenic acid suggest transcriptional control plays a role in their accumulation in specific plant parts nih.gov. Post-translational modifications, such as phosphorylation, acetylation, and ubiquitination, can affect enzyme activity, stability, and localization, thereby fine-tuning metabolic flux through biosynthetic pathways frontiersin.org. Further research is needed to specifically identify the transcription factors and post-translational modification events that govern this compound biosynthesis in its native plant sources.
Influence of Environmental Factors and Elicitors
Environmental factors and elicitors significantly impact the production of secondary metabolites in plants, including terpenoids. Factors such as light intensity, temperature, humidity, and soil properties can influence the quantitative and qualitative composition of these compounds mdpi.comresearchgate.netfu-berlin.de. Plants often increase the production of secondary metabolites as a defense mechanism in response to stress conditions, including those induced by environmental changes or the presence of pathogens and herbivores fu-berlin.deunram.ac.idacs.orgresearchgate.net. Elicitors, which can be biotic (e.g., derived from microorganisms or insects) or abiotic (e.g., mechanical wounding, certain chemicals, or metals), can trigger plant defense responses that lead to enhanced biosynthesis of secondary metabolites unram.ac.idresearchgate.netrhhz.net. Studies on Aquilaria filaria, another plant producing sesquiterpenes like this compound, have shown that both biotic (yeast extract, laminarin) and abiotic (CuSO4, AgNO3) elicitors can induce the accumulation of stress-induced fragrant sesquiterpenes in callus cultures unram.ac.idresearchgate.net. Hormonal elicitors, such as jasmonic acid and methyl jasmonate, are also known to increase the expression of genes associated with various biosynthetic pathways, including those for terpenoids acs.orgrhhz.net. These findings suggest that manipulating environmental conditions or applying specific elicitors could be potential strategies to enhance this compound production in plants or plant cell cultures.
Metabolic Engineering for Heterologous this compound Production
Due to the often low yields of valuable plant secondary metabolites in their native sources, metabolic engineering of microbial hosts has emerged as a promising alternative for their sustainable production.
Microbial Hosts (e.g., Escherichia coli, Saccharomyces cerevisiae)
Escherichia coli and Saccharomyces cerevisiae are widely utilized microbial chassis for the heterologous production of isoprenoids and sesquiterpenes, including precursors relevant to this compound biosynthesis nih.govmdpi.com. These hosts offer advantages such as rapid growth, genetic tractability, and established fermentation technologies mdpi.com. Metabolic engineering efforts in E. coli and S. cerevisiae have successfully led to the production of sesquiterpenes like valerenadiene and valerenic acid, which are structurally related to this compound and also found in Valerian nih.govresearchgate.netbiorxiv.orgresearchgate.netnih.gov. This is typically achieved by introducing or enhancing the mevalonate (MVA) or methyl erythritol (B158007) phosphate (MEP) pathways, which provide the universal isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then condensed to form farnesyl pyrophosphate (FPP), the direct precursor for sesquiterpenes like this compound, catalyzed by appropriate terpene synthases biorxiv.orgresearchgate.net.
Optimization of Precursor Supply and Enzyme Activity
Maximizing the yield of heterologously produced this compound requires optimizing both the supply of the FPP precursor and the activity of the terpene synthase enzyme responsible for cyclizing FPP to this compound. Strategies employed include overexpressing key genes in the MVA or MEP pathways to increase the flux towards FPP researchgate.netresearchgate.net. Codon optimization of the heterologous terpene synthase gene can significantly improve its expression level and activity in the microbial host biorxiv.orgresearchgate.netnih.gov. Balancing the expression levels of the FPP synthesis pathway and the terpene synthase is crucial to avoid the accumulation of toxic intermediates or the inefficient use of precursors . Optimization of the fermentation medium, such as supplementation with glycerol (B35011), has also been shown to enhance product yields biorxiv.orgnih.gov. Furthermore, optimizing enzyme activity can involve adjusting parameters like buffer composition, pH, and temperature during in vitro biotransformation or by engineering the enzyme itself nih.gov.
Bioreactor System Parameters for Enhanced Yields
Bioreactor system parameters play a critical role in achieving high yields during the fermentation process for heterologous this compound production. Continuous monitoring and control of parameters such as temperature, pH, dissolved oxygen levels, and nutrient concentrations are essential for optimizing cell growth and product formation openaccessjournals.comscientificbio.com. For instance, maintaining an optimal induction temperature is important for proper enzyme folding and activity . The oxygen transfer rate needs to be carefully controlled, especially in aerobic cultures nih.gov. The choice and feeding strategy of the carbon source can also significantly impact yields, with glycerol sometimes outperforming glucose by reducing the accumulation of inhibitory byproducts like acetate (B1210297) . Other parameters like the bioreactor's height-to-diameter ratio and aeration rate have been shown to influence biomass and product concentrations nih.gov. Implementing optimized feeding strategies in bioreactors allows for maintaining favorable conditions throughout the fermentation, leading to enhanced product accumulation compared to simpler systems like shake flasks infors-ht.com. Specific studies on valerenic acid production in 5-L bioreactors demonstrate the importance of controlled feeding with substrates like glucose and ethanol (B145695) for improving titers researchgate.net.
Synthetic Chemistry of Valerianol
Chemical Derivatization and Structural Modification of Valerianol
This compound can undergo chemical derivatization and structural modification to explore its properties or synthesize analogues. One example of derivatization mentioned is silylation, which is used in conjunction with GC/MS analysis to identify compounds, including this compound-trimethylsilyl ether. This suggests that the hydroxyl group in this compound can be readily functionalized. Further structural modifications could involve reactions at the double bond or the tertiary alcohol moiety, potentially leading to new compounds with altered chemical or physical properties.
Reactivity Studies of this compound as an Organic Building Block
This compound has been studied for its reactivity and potential as a building block in organic synthesis. As a tertiary alcohol, it can undergo various chemical transformations. Types of reactions this compound can undergo include oxidation, reduction, and substitution reactions.
Common reagents and conditions for these reactions include:
Oxidation: Reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions can lead to the formation of valeric acid and other oxidized derivatives.
Reduction: Reduction using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can yield more saturated alcohol derivatives.
Substitution: Substitution reactions often involve reagents like halogens, which can produce halogenated this compound derivatives.
These reactivity patterns highlight this compound's potential for incorporation into more complex molecular structures or for the synthesis of modified sesquiterpenoids.
Isolation, Extraction, and Purification Methodologies of Valerianol
Plant Material Preparation and Pre-treatment
The initial and crucial step in the isolation of Valerianol is the appropriate preparation of the plant material, typically the roots and rhizomes of Valeriana officinalis. europa.eu The plant material is first cleaned to remove any soil and foreign matter. Drying is a common subsequent step, as it reduces the moisture content and can concentrate the desired compounds. The dried roots and rhizomes are then comminuted, which involves cutting or grinding them into smaller pieces. europa.eu This process increases the surface area available for extraction, facilitating a more efficient release of this compound and other volatile compounds. For instance, cutting the rhizomes into 1–5 cm segments can increase the surface area by as much as 40%. In some protocols, the dried and powdered plant material is mixed with a solvent for a period before extraction to allow for maceration. nih.gov
Traditional and Advanced Extraction Techniques
A variety of extraction techniques are utilized to isolate this compound from the prepared plant material. The choice of method depends on factors such as desired purity, yield, and the chemical stability of the compound.
Steam Distillation
Steam distillation is a widely used traditional method for extracting essential oils, including those containing this compound. galbanum.coiastate.edu In this process, steam is passed through the plant material, causing the volatile compounds to vaporize. iastate.edu The mixture of steam and volatile compounds is then condensed, and the essential oil, which is immiscible with water, is separated. tnau.ac.in A patent for pressurized steam distillation of V. officinalis rhizomes reports a yield of 0.9–1.2% (v/w) of essential oil, with a this compound content of 18–22%. The European Pharmacopoeia describes a standard distillation method for dried valerian roots, which involves distilling 40 g of crushed roots with 500 mL of water for 4 hours. kirj.ee The yield of essential oil from valerian roots using this method can vary, with reported ranges from 0.28% to 1.16%. kirj.ee
Supercritical Fluid Extraction (e.g., CO2)
Supercritical fluid extraction (SFE) is a more advanced and "green" extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. ajgreenchem.comsibiotech.com Under supercritical conditions (above its critical temperature and pressure), CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid. ajgreenchem.com SFE is known for its ability to extract compounds at low temperatures, which is advantageous for heat-sensitive molecules like this compound. ajgreenchem.com Studies on SFE of valerian root have shown that this compound is a dominant compound in the extracts. cabidigitallibrary.org The extraction yield and composition can be influenced by parameters such as pressure, temperature, and particle size. For instance, higher extraction yields are generally obtained from smaller particles, and specific conditions like 10 MPa and 313 K have been found to yield high quantities of monoterpenes and sesquiterpenes, including this compound. cabidigitallibrary.org
Solvent-Based Extraction (e.g., Ethanol (B145695), Hexane)
Solvent-based extraction involves the use of organic solvents to dissolve the desired compounds from the plant material. b-cdn.net Common solvents for this purpose include ethanol and hexane. mmv.org Ethanol-water mixtures (typically 70–95% v/v) have been shown to extract this compound from dried rhizomes with high efficiency (82–94%). A plant-to-solvent ratio of 1:15 at 45°C for 8–12 hours is considered optimal for mass transfer, yielding extracts with approximately 2.1 ± 0.3% this compound. Hexane is another solvent used, particularly in traditional methods for extracting oils. mmv.org However, ethanol is often preferred due to its lower toxicity and status as a "Generally Recognized As Safe" (GRAS) solvent. researchgate.net After extraction, the solvent is typically removed through evaporation to obtain the crude extract. europa.eu
Enzyme-Assisted Extraction Methods
Enzyme-assisted extraction (EAE) is an innovative and environmentally friendly technique that employs enzymes to break down the plant cell wall, facilitating the release of intracellular compounds. researchgate.netnih.gov Enzymes like cellulases, pectinases, and proteases can be used to degrade components of the cell wall such as cellulose, pectin, and proteins. nih.gov This method can be used as a standalone technique or as a pre-treatment step before other extraction methods. researchgate.net EAE can lead to higher extraction yields and can be performed under milder conditions, thus preserving the integrity of the extracted compounds. mdpi.com The application of enzymes reduces the resistance of the plant matrix, increasing the permeability and allowing for more efficient extraction of bioactive metabolites. researchgate.net
Chromatographic Purification Strategies
Following extraction, the crude extract containing this compound and other compounds undergoes purification to isolate this compound in a purer form. Column chromatography is a fundamental and widely used technique for this purpose. researchgate.netjournalagent.com In this method, the extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. researchgate.net A mobile phase, consisting of a solvent or a mixture of solvents, is then passed through the column. journalagent.com The different components of the extract travel through the column at different rates based on their affinity for the stationary and mobile phases, leading to their separation. journalagent.com
For the purification of this compound, a gradient elution method is often employed, where the polarity of the mobile phase is gradually changed. researchgate.net This allows for the sequential elution of compounds with different polarities. Fractions are collected and analyzed, often using Thin Layer Chromatography (TLC), to identify those containing this compound. researchgate.net For higher purity, techniques like High-Performance Liquid Chromatography (HPLC) may be used. The purity of the final isolated this compound is typically confirmed using analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC with UV/RI detection.
Column Chromatography
Column chromatography is a fundamental and widely used technique for the purification of this compound from crude plant extracts. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.
For the separation of compounds from Valeriana species, a multi-step column chromatography process is often employed. An initial pre-purification step may use macroporous resin column chromatography. nih.gov For instance, an extract from Valeriana amurensis was loaded onto an AB-8 resin column and eluted with a gradient of ethanol in water. nih.gov This initial separation helps to fractionate the extract into groups of compounds with different polarities. nih.gov
Following this, further purification can be achieved using other stationary phases like silica gel, polyamide resin, or Sephadex LH-20. nih.govresearchgate.net
Silica Gel: Silica gel is a common choice for the fractionation of sesquiterpenoids like this compound. A solvent system, often a mix of non-polar and polar solvents like hexanes and ethyl acetate (B1210297), is used as the mobile phase. reddit.com The polarity of the solvent system can be adjusted in a gradient to effectively separate compounds with close retention factors (Rf). rochester.edu
Polyamide Resin: In some procedures, fractions obtained from initial chromatography are further purified using a polyamide resin column. Elution is typically performed with a stepwise gradient of ethanol, which can effectively separate different classes of compounds. nih.gov For example, a 50% ethanol fraction from a previous column can be loaded onto a polyamide resin column and eluted with water, followed by 40% and 80% ethanol to separate lignans (B1203133) and flavonoids. nih.gov
Sephadex LH-20: This material is used for size-exclusion chromatography, separating molecules based on their size, and is also effective in purifying compounds like those found in Valeriana jatamansi. researchgate.net
The process involves packing the column with the chosen stationary phase, loading the concentrated sample (often pre-adsorbed onto a small amount of silica), and eluting with the mobile phase. reddit.comrochester.edu Fractions are collected and analyzed, typically by Thin-Layer Chromatography (TLC), to identify those containing the target compound, this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the identification and quantification of specific compounds in complex mixtures, such as plant extracts. It offers high resolution and sensitivity. nih.gov For the analysis of compounds from Valeriana species, Reverse-Phase HPLC (RP-HPLC) is commonly employed. journalsarjnp.com
A typical HPLC method for analyzing Valeriana extracts involves:
Column: A C18 column is the most frequent choice, as it effectively separates medium-polar and non-polar compounds like sesquiterpenoids. nih.govjournalsarjnp.comresearchgate.net
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous buffer (such as orthophosphoric acid solution) is common. nih.govjournalsarjnp.com For instance, a mobile phase of acetonitrile and 0.5% v/v orthophosphoric acid in water (75:25 ratio) has been used. researchgate.net
Detector: A Photo-Diode Array (PDA) or UV detector is typically used. nih.govjournalsarjnp.com The detection wavelength is set to a value where the compound of interest shows maximum absorbance, for example, 220 nm for valerenic acid, a related compound. journalsarjnp.comresearchgate.net
Flow Rate: A constant flow rate, commonly 1.0 ml/min, is maintained throughout the analysis. journalsarjnp.comresearchgate.net
While many published HPLC methods for Valeriana focus on quantifying valerenic acids, these methods are suitable for establishing the stability and quality control of extracts containing a range of compounds, including this compound. nih.govresearchgate.net The technique can separate degradation products from the parent compounds, which is crucial for stability testing of herbal preparations. nih.gov
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is the premier method for the qualitative and quantitative analysis of volatile compounds like those found in the essential oils of Valeriana and Nardostachys species. ebi.ac.uktandfonline.comtandfonline.com this compound is frequently identified as a significant component in these essential oils. ebi.ac.ukresearchgate.net
The GC analysis of this compound typically involves the following conditions:
Column: A non-polar or semi-polar capillary column, such as a DB-5 or DB-5ms ((5%-phenyl)-methylpolysiloxane), is commonly used. techscience.cn
Carrier Gas: Helium is the standard carrier gas. techscience.cn
Temperature Program: A programmed temperature gradient is essential for separating the numerous components of an essential oil. A typical program might start at a low temperature (e.g., 45-50°C), hold for a few minutes, and then ramp up at a controlled rate (e.g., 2-5°C/min) to a final temperature of 200-250°C, which is then held for another period. techscience.cn
Injector and Detector: The injector temperature is typically set high (e.g., 270°C) to ensure rapid volatilization of the sample. techscience.cn The detector is most often a Mass Spectrometer (MS) or a Flame Ionization Detector (FID). researchgate.net GC-MS provides structural information, allowing for the definitive identification of compounds by comparing their mass spectra to libraries like NIST. tandfonline.comtechscience.cn
In studies of Iranian Valeriana officinalis essential oil, this compound was identified as a major constituent, with concentrations as high as 12.55%. tandfonline.comresearchgate.net Chemometric resolution techniques can be applied to GC-MS data to resolve complex, overlapping peaks, thereby improving the identification and quantification of individual components in the essential oil. tandfonline.comresearchgate.net
Yield Optimization and Factors Influencing Extraction Efficiency
The efficiency of extracting this compound and other bioactive compounds from plant material is influenced by numerous factors. journalofmedula.comtaylors.edu.my Optimizing these parameters is crucial for maximizing the yield and quality of the final extract on an industrial scale. researchgate.net
Key factors that influence extraction efficiency include:
Solvent Choice: The polarity of the solvent is critical. Solvents with varying polarities, such as petroleum ether, ethanol, and water, will extract different profiles of phytochemicals. researchgate.net For Valeriana jatamansi, aqueous extraction yielded the highest total extract amount (14.36%), while ethanol was effective at extracting flavonoids and aldehydes. researchgate.net For Valeriana officinalis, a methanol (B129727) concentration of 94.88% was determined to be optimal for extracting a combination of bioactive compounds. researchgate.net
Temperature: Higher temperatures can increase the solubility of compounds and improve extraction rates. journalofmedula.comnih.gov However, excessive heat can cause the degradation of thermolabile compounds. journalofmedula.com For V. officinalis, a mixing temperature of 25°C was found to be optimal in one study. researchgate.net In subcritical water extraction of Aquilaria malaccensis, temperature was the most critical factor, with an optimum of 225°C. nih.gov
Extraction Time: The duration of the extraction process affects the yield. Prolonged extraction can lead to higher yields but also increases the risk of compound degradation. nih.gov Optimization studies for ultrasound-assisted extraction (UAE) of Nardostachys jatamansi determined an optimal sonication time of approximately 20 minutes. nih.gov
Solid-to-Liquid Ratio: The ratio of plant material to solvent volume impacts extraction efficiency. taylors.edu.my A study on N. jatamansi found an optimal liquid-to-solid ratio of about 21:1. nih.gov
Particle Size: Grinding the plant material to a finer particle size increases the surface area available for solvent interaction, which generally improves extraction efficiency. cannabissciencetech.comimpactfactor.org
Extraction Method: Different methods like maceration, Soxhlet extraction, percolation, and ultrasound-assisted extraction (UAE) have varying efficiencies. impactfactor.org UAE is a modern "green" technique that uses cavitation from sound waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time. nih.gov Optimization of UAE for N. jatamansi resulted in significantly higher concentrations of key secondary metabolites compared to conventional Soxhlet extraction. nih.gov
Drying Method: The way the plant material is dried before extraction can affect the final content of bioactive compounds. One study found that microwave drying was superior to oven drying for preserving the biochemical content of V. officinalis roots. researchgate.net
Response surface methodology (RSM) is a statistical approach used to optimize multiple extraction parameters simultaneously to achieve the highest desirability for yielding specific compounds. researchgate.netnih.gov
Advanced Analytical and Spectroscopic Characterization of Valerianol
Chromatographic Quantification and Identification
Chromatographic techniques are fundamental in separating valerianol from other components in a mixture and quantifying its presence. Gas chromatography and high-performance liquid chromatography are the primary methods used for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Quantification
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for both the qualitative identification and quantitative analysis of volatile compounds like this compound in complex mixtures such as essential oils. tandfonline.com In a typical analysis, a sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.
A validated GC-MS method for this compound utilizes a DB-5MS column (30 m × 0.25 mm). With this setup, this compound can be effectively separated from co-eluting sesquiterpenes, showing a retention time of approximately 14.3 ± 0.2 minutes. For quantitative analysis, calibration curves constructed over a concentration range of 0.1–50 μg/mL have demonstrated excellent linearity (R² = 0.9993). The limit of detection (LOD) and limit of quantification (LOQ) for this method have been established at 0.03 μg/mL and 0.1 μg/mL, respectively, highlighting its sensitivity.
In the analysis of Iranian Valeriana officinalis L. essential oil, GC-MS identified this compound as a major component, constituting 12.55% of the oil. tandfonline.comresearchgate.nettandfonline.com The operating conditions for such an analysis often involve an Agilent HP-6890 gas chromatograph with an HP-5MS fused silica (B1680970) column, using helium as the carrier gas. tandfonline.com The oven temperature is typically programmed to ramp from an initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure the separation of a wide range of volatile compounds. tandfonline.com
Table 1: GC-MS Method Parameters for this compound Analysis
| Parameter | Value |
| Column | DB-5MS, 30 m × 0.25 mm |
| Retention Time | 14.3 ± 0.2 min |
| Linearity (R²) | 0.9993 (0.1–50 μg/mL) |
| LOD | 0.03 μg/mL |
| LOQ | 0.1 μg/mL |
Data derived from a validated GC-MS method.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis of this compound, particularly for assessing purity and for quantification in various matrices. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
For the quantification of this compound in plant materials, HPLC with Diode-Array Detection (HPLC-DAD) or HPLC coupled with Mass Spectrometry (LC-MS) is often employed. A common stationary phase for this analysis is a C18 column (e.g., 5 µm, 250 × 4.6 mm). To ensure accurate quantification, a reference standard of this compound with a purity of at least 95% is necessary for creating calibration curves. cymitquimica.com
Forced degradation studies using HPLC have revealed insights into the stability of this compound. These studies show a 32% loss of the compound under acidic conditions (0.1N HCl), while it remains relatively stable under photolytic stress (5% degradation under 1.2 million lux-hours).
Table 2: HPLC Method for this compound Analysis
| Parameter | Details |
| Technique | HPLC-DAD or LC-MS |
| Column | C18 (e.g., 5 µm, 250 × 4.6 mm) |
| Detection | UV/RI or Mass Spectrometry |
| Application | Purity validation, quantification in plant matrices, stability studies. |
Information compiled from various HPLC methodologies for this compound.
Chiral Chromatography for Enantiomeric Purity Assessment
This compound is a chiral molecule, meaning it exists as non-superimposable mirror images called enantiomers. cymitquimica.commz-at.de Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. mz-at.deajol.info This separation is crucial as different enantiomers of a compound can have distinct biological activities.
The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Enantioselective analysis of essential oils containing this compound has been performed using chiral columns. For instance, in an analysis of Valeriana microphylla Kunth essential oil, enantiomerically pure compounds were identified, highlighting the utility of this technique. nih.gov While specific details on the chiral separation of this compound enantiomers are not extensively documented in the provided results, the principles of chiral chromatography are well-established for similar compounds. ajol.infosigmaaldrich.com The process often involves converting the enantiomers into diastereomers using a chiral derivatizing reagent, which can then be separated on a standard HPLC column. ajol.info
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules like this compound. researchgate.net It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. numberanalytics.com
1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) Applications
One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental structural information. The ¹H NMR spectrum gives details on the number of different types of protons and their neighboring protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms. emerypharma.com
Two-dimensional (2D) NMR techniques provide more detailed connectivity information: numberanalytics.com
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. numberanalytics.comprinceton.edu
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to. numberanalytics.comprinceton.edu
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton. numberanalytics.comprinceton.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing information about the molecule's three-dimensional structure and stereochemistry. numberanalytics.comprinceton.edu
The structure of this compound, produced microbially, was confirmed using NMR analysis, which established its stereochemical configuration. The elucidation of such complex structures often relies on the combined interpretation of these 1D and 2D NMR experiments. core.ac.uk
Table 3: Common 2D NMR Techniques and Their Applications
| Technique | Information Provided |
| COSY | ¹H-¹H bond connectivity |
| HSQC | Direct ¹H-¹³C correlations (one bond) |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) |
| NOESY | Through-space ¹H-¹H proximity |
General applications of 2D NMR techniques in structural elucidation. numberanalytics.comprinceton.edu
Stereochemical Assignment through NMR Techniques
The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of characterizing chiral molecules like this compound. core.ac.uk NMR spectroscopy, particularly NOESY, is a powerful technique for this purpose. numberanalytics.com NOESY experiments measure the nuclear Overhauser effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space. numberanalytics.com The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it very sensitive to internuclear distances up to about 5 Å. creative-biostructure.com
By identifying which protons are in close spatial proximity, the relative stereochemistry of chiral centers can be deduced. ipb.pt For instance, the stereochemical configuration of microbially produced this compound was confirmed as (1R,4R,5S,7R)-1,3-dimethyl-2,9-dioxatricyclo[5.4.0.0⁴,⁸]undecan-7-ol through NMR analysis. The assignment of the relative configuration of complex molecules is often achieved by comparing observed NOE correlations with those expected for different possible stereoisomers. core.ac.uk In some cases, computational methods like DFT-based NMR calculations are used in conjunction with experimental data to confidently assign stereochemistry, especially for flexible molecules. japsonline.com
Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) for Complex Mixture Deconvolution
Other Spectroscopic Methods (e.g., Fourier-Transform Infrared Spectroscopy)
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive analytical technique used to identify chemical compounds based on their absorption of infrared radiation. rtilab.commdpi.com When a molecule is exposed to IR radiation, its chemical bonds vibrate at specific frequencies. researchgate.net An FT-IR spectrum plots absorbance versus wavenumber (cm⁻¹) and provides a unique "molecular fingerprint" based on the functional groups present in the molecule. eag.com
FT-IR has been successfully used to analyze the chemical composition of Valeriana root extracts. nih.govnih.gov For this compound, the spectrum would be characterized by specific absorption bands corresponding to its alcohol functional group and hydrocarbon structure. Studies on closely related Valeriana species have identified these key bands. The presence of a broad band around 3300 cm⁻¹ is characteristic of the O-H (hydroxyl) stretching vibration, while bands in the 2800-3000 cm⁻¹ region are due to C-H stretching in its methyl and methylene (B1212753) groups.
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3290 cm⁻¹ | O-H Stretching | Hydroxyl group (-OH) |
| ~2958–2844 cm⁻¹ | C-H Stretching | Methyl (-CH₃) and Methylene (-CH₂) groups |
| ~1420–1400 cm⁻¹ | C-H Bending | Methylene groups in the ring structure |
Histological Imaging Techniques for this compound Distribution in Plant Tissues
Understanding the spatial distribution of this compound within plant tissues is crucial for breeding and post-harvest processing. Histological imaging techniques provide a visual map of where specific compounds are localized. nih.gov While direct imaging of this compound is complex, its location can be inferred by imaging the essential oil droplets in which it is a constituent.
Studies on Valeriana officinalis have employed methods like fluorescence microscopy to determine the distribution of these oil droplets in root cross-sections. nih.govuni-hannover.de These investigations revealed that essential oils are not uniformly distributed. A significant portion of the oil droplets, on average 43%, are found near the root surface, in the cortex and epidermis. nih.govuni-hannover.deresearchgate.net The remaining droplets are located in the inner parenchyma. uni-hannover.de This localization near the surface highlights the potential for loss of active compounds during aggressive harvesting and washing procedures. These imaging techniques are often confirmed with other methods, such as light microscopy and FT-IR spectroscopy, to verify the presence of oil droplets in specific tissue regions. nih.govresearchgate.net
Table 5: Histological Localization of Essential Oil Droplets (Containing this compound) in Valeriana officinalis Roots
| Root Tissue Layer | Observation | Reference |
|---|---|---|
| Root Cortex (near surface) | High concentration of oil droplets, accounting for ~43% of the total. | nih.govuni-hannover.de |
| Inner Parenchyma | Location of the remaining ~57% of oil droplets. | uni-hannover.de |
| Hypodermis/Exodermis | Essential oil globules are clearly expressed and visible. | alliedacademies.org |
Molecular and Cellular Biological Investigations of Valerianol S Mechanisms
Modulation of Neurotransmitter Systems in in vitro Models
The central nervous system effects of valerian extracts are often attributed to their interaction with major neurotransmitter systems. While much of the research has centered on the entire plant extract or more abundant components like valerenic acid, these studies provide a context for understanding the potential, though less explored, role of valerianol.
The gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain, is a principal target for valerian extracts. In vitro studies on rat brain preparations have demonstrated that constituents of Valeriana officinalis can interact with GABA-A receptors. ni.ac.rs Research indicates that valerian extracts can influence the GABAergic system through various mechanisms, including the increased release of GABA from nerve endings, inhibition of its reuptake, and a decrease in its enzymatic degradation. nih.govplos.org
The serotonergic system, which utilizes the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT), plays a critical role in regulating mood and sleep-wake cycles. nih.gov The potential interaction of valerian compounds with this system has been investigated to explain its pharmacological effects. In vitro studies using petroleum ether and dichloromethane (B109758) extracts of valerian demonstrated a high binding affinity for the 5-HT5a receptor, a finding that may represent a novel mechanism of action. nih.gov Valerenic acid was identified as a partial agonist of this receptor subtype. nih.gov
However, the same research indicated that these valerian extracts did not show significant binding affinity for the 5-HT1A receptor in concentrations up to 50 μg/ml. nih.gov While valerenic acid was highlighted as a primary active compound in the 5-HT5a interaction, the researchers did not exclude a possible synergistic mechanism involving other constituents present in the extract, which would include this compound. nih.gov Direct evidence from in vitro models detailing the specific modulatory activity of isolated this compound on 5-HT1A or other serotonin receptors remains to be fully elucidated.
Beyond the GABAergic system, modulation of the excitatory glutamatergic system has been proposed as another mechanism for the central nervous system effects of Valeriana officinalis. nih.gov In vitro receptor-binding assays using rat cortical synaptic membranes found that aqueous valerian extracts increased the binding of [3H]Glutamate. nih.gov Further investigation revealed that the extract and its marker compound, valerenic acid, selectively interact with specific metabotropic glutamate (B1630785) receptors (mGluRs). nih.govnih.gov These findings suggest that the anxiolytic properties of the plant may be partially explained by its interaction with the glutamatergic system. nih.gov Although this compound is a component of valerian extracts, the specific contribution and direct involvement of isolated this compound in modulating glutamatergic receptors have not been singled out in these studies.
Serotonergic System Modulation (e.g., 5-HT1A Receptors)
Cellular Responses and Signaling Pathway Modulation
This compound's effects have also been examined at the cellular level, particularly in the contexts of inflammation and cancer. These investigations seek to understand how the compound influences signaling pathways that control cellular responses to stress and pathogenic stimuli.
Chronic inflammation is a key factor in numerous diseases, and the inhibition of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) is a major therapeutic strategy. mdpi.comchemmethod.com Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is commonly used in cellular models to induce an inflammatory response and screen for anti-inflammatory agents. nih.govmdpi.com
While some sesquiterpenoids have been investigated for their ability to inhibit COX-2 and iNOS in LPS-activated macrophage cell models researchgate.net, direct in vitro studies focusing specifically on this compound's capacity to inhibit LPS-induced inflammation or to directly inhibit the activity of COX-2 and iNOS enzymes are not prominently featured in available research. Other terpenoids found in valerian, such as borneol, have been shown to possess anti-inflammatory activity through the inhibition of nitric oxide (NO) production and modulation of iNOS expression. researchgate.net However, the specific anti-inflammatory mechanisms of this compound itself remain an area for further investigation.
Research into natural compounds for cancer chemoprevention includes screening for agents that can inhibit tumor promotion. nih.govnih.gov One such screening method involves measuring a compound's ability to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA), which can be induced by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.gov
A study specifically examining the effects of this compound and other sesquiterpenes utilized this in vitro assay with Raji cells. The results demonstrated that this compound exhibited the strongest inhibitory activity against TPA-induced EBV-EA activation among the sesquiterpenes tested, which included β-eudesmol, elemol, α-selinene, and γ-amorphene. nih.gov Importantly, this inhibitory effect was observed alongside very weak cytotoxicity on the Raji cells, suggesting a potential chemopreventive action rather than a broadly cytotoxic one. nih.gov While the induction of apoptosis is a common mechanism for anticancer agents plos.org, the precise apoptotic pathways that may be modulated by this compound have not been detailed.
| Compound | Concentration (μg/mL) | EBV-EA Induction (% of Control) | Viable Cells (% of Control) |
|---|---|---|---|
| Control (TPA alone) | - | 100.0 | 100.0 |
| This compound | 20 | 32.8 | 96.1 |
| β-eudesmol | 20 | 40.2 | 98.5 |
| Elemol | 20 | 47.5 | 95.2 |
| α-selinene | 20 | 55.3 | 100.0 |
| γ-amorphene | 20 | 58.2 | 99.3 |
Neuroprotective Mechanisms in Cellular Models (e.g., Protection against Oxidative Stress and Apoptosis)
Oxidative stress is a primary factor in the pathology of various neurodegenerative diseases. mdpi.com It arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them. nih.gov This imbalance can lead to damage of crucial cellular components, including mitochondria, which can trigger programmed cell death, or apoptosis. nih.govfrontiersin.org The process of apoptosis is a regulated pathway essential for removing damaged cells, and its dysregulation is implicated in neuronal loss. nih.govnih.gov Key mechanisms in apoptosis include the intrinsic pathway, which is activated by factors like oxidative stress and leads to the release of cytochrome c from mitochondria, and the extrinsic pathway, initiated by cell surface receptors. mdpi.comfrontiersin.org
Neurons are particularly vulnerable to oxidative stress due to their high metabolic rate and limited ability to regenerate. frontiersin.org The central nervous system relies on a range of antioxidant enzymes, such as superoxide (B77818) dismutase and catalase, to protect against oxidative damage. mdpi.com When these defenses are overwhelmed, the resulting oxidative stress can initiate apoptotic cascades, involving proteins like caspases, leading to cell death. mdpi.comfrontiersin.org
In this context, specific compounds are investigated for their neuroprotective potential. In vivo experiments have suggested that this compound may be involved in modulating oxidative stress responses and cellular apoptosis, although the precise mechanisms require further detailed investigation. greenspringnatural.com
Enzyme Interaction Studies
Inhibition/Modulation of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C9) in Hepatic Systems
Cytochrome P450 (CYP) enzymes are a critical family of proteins, primarily in the liver, responsible for the metabolism of a vast number of drugs and other foreign substances (xenobiotics). plos.orgmdpi.com The CYP3A and CYP2C subfamilies are particularly important, with CYP3A4 alone being involved in the metabolism of over 50% of all clinically used drugs. nih.gov Due to their central role, the inhibition or modulation of these enzymes can lead to significant drug-drug interactions.
Studies on extracts of Valeriana officinalis (Valerian), from which this compound is derived, have indicated interactions with CYP enzymes. Research has shown that valerian root extracts can inhibit the activity of CYP3A4 in vitro. nih.gov For instance, one study noted a moderate-to-high inhibition (35–88%) of CYP3A4 activity by various valerian root products. nih.gov Furthermore, investigations in animal models demonstrated that a standardized Valeriana officinalis extract could decrease the expression of CYP3A1, the rat equivalent of human CYP3A4. nih.gov There is also evidence to suggest that valerian extracts could potentially cause drug interactions through the inhibition of CYP2C9. scispace.com While these findings point to the modulatory effects of the whole extract, the specific contribution of this compound to these inhibitory activities is not yet fully elucidated.
Table 1: Summary of Valeriana officinalis Extract Effects on CYP Enzymes
| Enzyme | Effect Observed | Model System | Citation |
|---|---|---|---|
| CYP3A4 | Inhibition of enzyme activity | Human liver microsomes | nih.gov |
| CYP3A1 | Decreased gene expression | In vivo (rat model) | nih.gov |
| CYP2C9 | Potential for inhibition | General mention | scispace.com |
Impact on UDP-glucuronosyltransferase (UGT) Activity
UDP-glucuronosyltransferases (UGTs) are another major family of enzymes involved in the metabolism of both endogenous compounds and xenobiotics. nih.gov The UGT-catalyzed reaction, known as glucuronidation, attaches glucuronic acid to a substrate, making it more water-soluble and easier to excrete from the body. nih.gov This process is a crucial step in the detoxification of many drugs and potentially toxic substances. nih.gov The UGT enzyme family includes several isoforms, each with different substrate specificities. nih.govwikipedia.org The activity of UGTs can be modulated by various endogenous and exogenous compounds, which can act as inhibitors or activators. nih.gov While the effect of valerian extracts on UGT activity has been a subject of investigation, specific studies detailing the direct impact of isolated this compound on UGT enzyme activity are not available in the reviewed literature. scispace.com
Interaction with Other Enzymes in Redox Pathways (e.g., Catalase, Superoxide Dismutase, Xanthine (B1682287) Oxidase)
The cellular redox state is maintained by a delicate balance involving several key enzymes. Catalase and superoxide dismutase (SOD) are critical antioxidant enzymes that protect cells from oxidative damage by detoxifying reactive oxygen species. mdpi.com Conversely, xanthine oxidase is an enzyme that can generate ROS, such as superoxide radicals and hydrogen peroxide, and is implicated in ischemia-reperfusion injury. nih.govum.es
In silico molecular docking studies have been performed on the chemical constituents of essential oil from Valeriana pilosa, a related species, to explore their potential interactions with these redox-modulating enzymes. nih.gov The research investigated the binding modes of 47 different compounds to catalase, superoxide dismutase, and xanthine oxidase. nih.gov The results of these computational analyses suggest that volatile components within the essential oil could act as putative inhibitors of xanthine oxidase. nih.gov
Table 2: Investigated Enzyme Interactions of Valeriana pilosa Constituents
| Enzyme Target | Type of Study | Finding | Citation |
|---|---|---|---|
| Catalase | Molecular Docking | Binding modes explored | nih.gov |
| Superoxide Dismutase | Molecular Docking | Binding modes explored | nih.gov |
| Xanthine Oxidase | Molecular Docking | Potential for inhibition by constituents | nih.gov |
In Silico Approaches to Molecular Interaction Studies
Molecular Docking for Receptor Binding Affinity Prediction
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity between a small molecule (ligand) and a macromolecule (receptor), such as an enzyme or protein. openaccessjournals.comijsrtjournal.com This method uses scoring functions to evaluate the strength of non-covalent interactions, including hydrogen bonds and van der Waals forces, to estimate how well a ligand fits into the binding site of a target protein. openaccessjournals.com It is a key tool in drug discovery for identifying potential lead compounds and elucidating mechanisms of action. openaccessjournals.comijsrtjournal.com
In the context of valerian-related compounds, molecular docking has been employed to study the constituents of Valeriana pilosa essential oil and their potential interaction with enzymes involved in redox pathways and drug metabolism. nih.govmdpi.com In one such study, various components of the oil were docked with protein targets including CYP2C9 and xanthine oxidase. nih.gov The analysis identified several compounds, such as limonene, p-cymene, and carvone, as having the best docking scores, indicating a strong predicted binding affinity for these enzymes. nih.govmdpi.com The primary forces driving these interactions were identified as hydrophobic forces. nih.gov Such in silico studies provide valuable insights into the plausible mechanisms of action and help prioritize compounds for further in vitro biological testing. mdpi.com
Table 3: Molecular Docking Results for Constituents of Valeriana pilosa Essential Oil
| Target Protein | Method | Key Findings | Citation |
|---|---|---|---|
| CYP2C9 | Molecular Docking | Several constituents showed high binding affinity; interactions mainly via hydrophobic forces. | nih.govmdpi.com |
| Xanthine Oxidase | Molecular Docking | Several constituents showed high binding affinity; identified as potential inhibitors. | nih.govmdpi.com |
Network Pharmacology for Multi-target Pathway Analysis
Network pharmacology is a sophisticated computational approach that integrates systems biology and pharmacology to explore the complex interactions between drug compounds, their molecular targets, and biological pathways. nih.govmdpi.comresearchgate.net This method moves beyond the traditional "one drug, one target" model to a more holistic "multi-component, multi-target" paradigm, which is particularly useful for analyzing the mechanisms of action of phytochemicals found in medicinal plants. mdpi.complos.org By constructing and analyzing complex networks of interactions, researchers can predict potential molecular targets, elucidate signaling pathways, and understand the synergistic effects of multiple compounds within an extract. nih.govnih.gov
In the context of valerian, network pharmacology has been employed to investigate the active compounds in its volatile oil and their collective effect on conditions like insomnia. mdpi.com One such study identified 38 active compounds in valerian volatile oil through gas chromatography-mass spectrometry (GC-MS) and drug-likeness screening. mdpi.com The subsequent network analysis revealed that these compounds could modulate 103 targets associated with insomnia. mdpi.com
These targets are involved in crucial biological pathways, including neuroactive ligand-receptor interaction, the 5-hydroxytryptaminergic synapse, and calcium signaling pathways. mdpi.com The analysis highlighted several key molecular targets, demonstrating the multi-target nature of valerian compounds. mdpi.com While these studies often analyze the entire extract, this compound is a known constituent of valerian's essential oil, and its effects are understood within this multi-target framework. nih.govmdpi.com
Table 1: Predicted Molecular Targets of Valerian Volatile Oil Compounds via Network Pharmacology
| Target Category | Specific Molecular Targets Identified | Associated Pathways |
| Enzymes | Monoamine oxidase A (MAOA), Monoamine oxidase B (MAOB), Prostaglandin-endoperoxide synthase 2 (PTGS2) | Neurotransmitter metabolism, Inflammatory processes |
| Receptors | Dopamine receptor D2 (DRD2), 5-hydroxytryptamine receptor 2A (HTR2A) | Neuroactive ligand-receptor interaction, 5-hydroxytryptaminergic synapse |
| Transporters | Solute carrier family 6 member 4 (SLC6A4) | Serotonin reuptake |
| Cytokines | Interleukin 1β (IL1B) | Inflammatory and immune responses |
This table is based on data from a network pharmacology study on valerian volatile oil, which contains this compound. mdpi.com
In vivo Mechanistic Studies in Animal Models (Focus on Molecular Targets)
Evaluation of Neuropharmacological Mechanisms in Rodent Models
The neuropharmacological effects of valerian extracts, which contain this compound, have been primarily attributed to their interaction with the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the brain. nih.govplos.orgresearchgate.net Research using rodent models has shown that active components in valerian can modulate GABAergic neurotransmission through various mechanisms. nih.govplos.org
Studies have demonstrated that valerian extracts can increase the release of GABA, inhibit its reuptake by synaptosomes, and decrease its degradation. nih.govplos.org The compound valerenic acid, often studied alongside other valerian constituents, has been shown to interact with GABA-A receptors. researchgate.netresearchgate.net In experiments with laboratory rats, administration of valerian root extract resulted in a significant reduction in anxious behavior, comparable to the effects of diazepam, a well-known benzodiazepine (B76468) that also acts on the GABA-A receptor. researchgate.net
Animal studies have validated the sedative and hypnotic effects predicted by network pharmacology. mdpi.com In a mouse model of insomnia, high doses of valerian volatile oil significantly reduced autonomous activity, shortened the time to fall asleep, and prolonged sleep duration. mdpi.com Western blot analysis in this study confirmed that the volatile oil interacts with monoamine oxidase B (MAOB), leading to decreased expression of this enzyme in the cerebral cortex. mdpi.com
Table 2: Summary of Neuropharmacological Mechanisms in Rodent Models
| Animal Model | Valerian Component(s) | Molecular Target/Mechanism | Observed Effect |
| Rat | Valerian root extract | GABA-A receptor system | Potent anxiolytic effects in elevated plus maze test. researchgate.net |
| Rat | Valerian extracts | Increased GABA release, decreased GABA reuptake and degradation | Modulation of GABAergic neurons. nih.govplos.org |
| Mouse | Valerian volatile oil (VVO) | Decreased expression of Monoamine oxidase B (MAOB) in the cerebral cortex | Reduced autonomous activity, decreased sleep latency, and extended sleep duration. mdpi.com |
Investigations into Anti-inflammatory Pathways in Animal Models
Phytochemicals are widely recognized for their potential to modulate inflammatory pathways, and compounds within valerian are no exception. nih.govmdpi.com Chronic inflammation is linked to a variety of diseases and involves complex signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the production of pro-inflammatory mediators like cytokines and nitric oxide. nih.govmdpi.comnih.gov
While specific studies focusing solely on this compound's anti-inflammatory action in animal models are limited, research on related terpenoid compounds provides insight into potential mechanisms. For instance, the triterpene isomers ursolic acid and oleanolic acid have been shown to inhibit the generation of the cyclooxygenase (COX) metabolite prostaglandin (B15479496) E2 and the 5-lipoxygenase (5-LOX) metabolite leukotriene B4 in activated rat leukocytes. science.gov These pathways are central to the inflammatory response.
Animal models are crucial for understanding how phytochemicals exert anti-inflammatory effects in a complex biological system. mdpi.comnih.gov Studies on other plant extracts have shown that they can reduce paw edema in carrageenan-induced inflammation models by decreasing levels of COX-2, tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. science.gov Given that network pharmacology analyses of valerian have identified targets like PTGS2 (COX-2) and IL1B, it is plausible that this compound contributes to anti-inflammatory activity by modulating these key inflammatory pathways. mdpi.com
Table 3: Key Inflammatory Pathways Modulated by Phytochemicals in Animal Models
| Inflammatory Pathway | Key Molecular Targets | Role in Inflammation | Potential Relevance for this compound |
| NF-κB Signaling | NF-κB, IκBα | Regulates transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). mdpi.comnih.gov | A common target for anti-inflammatory phytochemicals. mdpi.com |
| MAPK Signaling | ERK, JNK, p38 | Regulates inflammatory responses, cytokine production, and apoptosis. nih.gov | A key pathway modulated by various plant-derived compounds. nih.gov |
| Arachidonic Acid Metabolism | Cyclooxygenase (COX-1, COX-2), 5-Lipoxygenase (5-LOX) | Produces prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. science.gov | Network pharmacology predicts valerian compounds target COX-2 (PTGS2). mdpi.com |
Studies on Metabolic Fate within Animal Systems
The metabolic fate of a compound—its absorption, distribution, metabolism, and excretion (ADME)—is critical for understanding its bioactivity and potential effects. Saponins and terpenoids, the classes of compounds to which this compound belongs, undergo extensive metabolism in animal systems. researchgate.netnih.gov After oral administration, these compounds are subject to transformation by gut microbiota and subsequent Phase I and Phase II metabolism in the liver and other tissues. researchgate.net
For terpenoids like this compound, metabolic processes often involve hydroxylation, oxidation, and conjugation to form more water-soluble compounds, such as glucuronides, which can be more easily excreted by the kidneys. researchgate.net For example, studies on the metabolism of 1,8-cineole, another terpenoid, identified several hydroxylated metabolites in plasma and urine following ingestion. researchgate.net Similarly, the sesquiterpene β-caryophyllene is also metabolized, and its effects are studied in various animal models. researchgate.net
While specific metabolic profiles for this compound in animal models are not extensively detailed in the provided literature, the general pathways for terpenoids are well-established. Research on valerian extracts in rat models of hepatocarcinogenesis showed that valerian administration was well-tolerated without significant changes in body weight or food consumption, suggesting that its metabolites did not cause overt toxicity at the doses given. nih.govplos.org The study also noted dose-dependent changes in gene expression related to cell proliferation and apoptosis in the liver, indicating that the active compounds, including this compound, and their metabolites are biologically active within the system. nih.govplos.org
Structure Activity Relationship Sar Studies for Valerianol Derivatives
Elucidation of Structural Features Governing Biological Activities
Research into the structural features of valerianol and related sesquiterpenoids that govern their biological activities is ongoing. This compound itself is a sesquiterpenoid alcohol biosynth.com. The bicyclic framework is a key characteristic of its structure .
For instance, studies on valerenic acid derivatives, which are also sesquiterpenoids found in Valeriana, have indicated that the presence of certain functional groups and the configuration of the molecule are crucial for their activity, particularly their interaction with GABA receptors researchgate.netcaymanchem.com. The anxiolytic activity of valerenic acid, for example, appears to be mediated through modulation of GABAergic activity, specifically by enhancing GABA-induced activation of GABAA receptors containing the α1β2γ2 subunits nih.govcaymanchem.com. The structure of valerenic acid, a sesquiterpenoid carboxylic acid, differs from this compound, a sesquiterpenoid alcohol, but both belong to the sesquiterpene class and are found in Valeriana nih.govcristalfarma.com.
Computational approaches, such as molecular docking and SAR analysis, are employed to predict the biological activity profile of compounds based on their structural formula chemmethod.comresearchgate.net. These methods utilize models trained on datasets of biologically active compounds chemmethod.comresearchgate.net. For example, computational studies exploring potential MAO-B inhibitors among neuroprotective phytochemicals from Nardostachys jatamansi (a plant also containing sesquiterpenoids like this compound) have shown that this compound exhibits promising binding affinities, indicating its potential in MAO-B inhibition chemmethod.comchemmethod.com. This suggests that specific structural features of this compound allow it to interact with the MAO-B enzyme.
Another study investigating the inhibitory effects of various sesquiterpenes, including this compound, on the induction of Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells found that this compound showed the strongest inhibitory activity among the tested compounds nih.govd-nb.info. This implies that particular structural characteristics of this compound are more effective in this specific biological assay compared to other tested sesquiterpenes like β-eudesmol, elemol, α-selinene, and γ-amorphene nih.govd-nb.info.
Synthesis and Evaluation of this compound Analogs and Isomers
The synthesis and evaluation of this compound analogs and isomers are important for understanding how subtle changes in structure affect biological activity. While specific details on the synthesis and evaluation of a wide range of this compound analogs and isomers are not extensively detailed in the provided search results, the synthesis of (+-)-valerianol has been reported acs.org.
The identification of this compound as a product of specific sesquiterpene synthases, such as ChTPS1 from Camellia hiemalis, provides insight into its biosynthesis nih.govd-nb.info. Studies involving site-directed mutagenesis of these enzymes can be considered a form of evaluating the impact of structural (amino acid) changes on the resulting sesquiterpene products, including this compound nih.govd-nb.info. For example, amino acid substitutions in the ChTPS1 enzyme resulted in differences in the abundance of this compound and other sesquiterpenes produced, indicating the influence of enzyme structure on product formation nih.gov. While this is not direct synthesis of this compound analogs, it highlights the enzymatic pathways leading to its formation and how alterations in the enzyme structure can affect the resulting compound profile.
The presence of different stereoisomers of sesquiterpenes in nature is also relevant nist.govbeilstein-journals.org. The biological activities of stereoisomers can differ significantly due to the specific three-dimensional interactions required for binding to biological targets. While the provided results mention (+)-valerianol, detailed comparative studies on the biological activities of different stereoisomers of this compound were not found.
Comparative Studies with Co-occurring Sesquiterpenoids (e.g., Valerenic Acid, Valeranone)
Valerenic acid is often considered a key active component of valerian, particularly for its anxiolytic and sedative properties mediated through GABAA receptors nih.govresearchgate.netcaymanchem.commdpi.com. Studies have shown that valerenic acid can enhance GABA-induced activation of GABAA receptors nih.govcaymanchem.com. It also exhibits spasmolytic and muscle relaxant properties dergipark.org.trmdpi.com.
Valeranone (B159243) is another sesquiterpene found in valerian essential oil europa.eutandfonline.com. Like valerenic acid, valeranone has been implicated in the central nervous system activity of valerian extracts dergipark.org.tr. Valeranone has been shown to cause a reduction in rhythmic contractions of the guinea pig ileum and reduce potassium- and BaCl2-induced contractions in vitro, indicating spasmolytic activity cristalfarma.com.
While valerenic acid has shown significant activity in modulating GABA receptors and exhibiting anxiolytic effects in animal models, the specific contributions of this compound and valeranone to these effects, relative to valerenic acid, are less clearly defined in the provided search results focusing on direct comparisons of their SAR. However, this compound has also been shown to interact with the central nervous system, particularly through modulating GABA receptors biosynth.com.
Studies comparing the composition of essential oils from different Valeriana samples show varying concentrations of this compound, valeranone, and valerenal (B1239072), suggesting different chemotypes exist tandfonline.comkirj.ee. For example, one study found that valerian root oil from Estonia was rich in bornyl acetate (B1210297), this compound (16.8%), and valeranone (9.5%) tandfonline.comresearchgate.net. Another study on Valeriana phu found this compound (3.1%) and valeranone (2.2%) as main components alongside a valerenal isomer (11.3%) researchgate.net. These variations in composition could contribute to differences in the observed biological effects of extracts from different sources.
In the study on EBV-EA activation inhibition, this compound demonstrated stronger inhibitory activity compared to other tested sesquiterpenes, including those structurally related nih.govd-nb.info. This suggests that for this specific activity, this compound's structure is particularly favorable.
Future Directions in Valerianol Research
Exploration of Novel Biosynthetic Pathways and Enzymes
The complete elucidation of how valerianol is synthesized in nature is a primary area for future investigation. While significant strides have been made, many details remain to be discovered. The biosynthesis of terpenes, including this compound, originates from the C5 precursors isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov These are used to form farnesyl diphosphate (FPP; C15), the direct precursor to sesquiterpenes. nih.gov
A pivotal discovery was the identification of a gene that mediates the synthesis of this compound. nih.govdntb.gov.ua Researchers isolated cDNA clones encoding terpene synthases (TPSs) from the flowers of Camellia hiemalis. nih.gov When one of these genes, designated ChTps1, was introduced into an engineered Escherichia coli strain, the bacterium produced this compound as its main product. nih.gov This demonstrated that ChTps1 codes for this compound synthase. nih.govdntb.gov.ua Further investigation confirmed that an ortholog of this gene from the tea plant (Camellia sinensis) also produces this compound. nih.gov
Future research will likely focus on:
Discovering new synthases: Identifying and characterizing other this compound synthases and related terpene synthases from a wider variety of plant species. This could reveal enzymes with different efficiencies, substrate specificities, or product profiles.
Pathway elucidation in Valeriana: While a synthase was found in Camellia, the specific pathways in Valeriana species, the traditional source of related compounds, are still under investigation. Research into the terpene synthases of Valeriana officinalis, for instance, has identified enzymes for related sesquiterpenes like valerenadiene, but the complete picture for all valerian compounds is not yet clear. researchgate.net
Regulatory mechanisms: Investigating the genetic and environmental factors that regulate the expression of genes in the this compound biosynthetic pathway. researchgate.net This knowledge is crucial for optimizing production in natural or engineered systems.
Development of Advanced In Vitro and In Vivo Mechanistic Models
To understand how this compound functions at a systemic level, researchers are moving beyond simple assays toward more complex and predictive models. The development of advanced in vitro and in vivo mechanistic models is essential for translating basic findings into potential applications.
A key area of development is the use of in vitro-in vivo extrapolation (IVIVE). nih.gov This approach uses data from in vitro experiments (e.g., using cell lines or isolated enzymes) to predict the pharmacokinetic properties of a compound in a whole organism (in vivo). nih.govbiorxiv.org Such models are crucial because they can be hampered by species differences in drug-metabolizing enzymes and transporters. nih.gov
Future directions in modeling include:
Physiologically Based Pharmacokinetic (PBPK) Models: These complex models simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound within the body. ul.ie For this compound, a PBPK model could predict its concentration in different tissues over time and help identify key factors influencing its disposition. ul.ie
Mechanistic MPO: The use of mechanistic multiparameter optimization (MPO) can help track the quality of compounds during the discovery process and reduce reliance on extensive in vivo testing. biorxiv.org
Advanced Cell Culture Systems: Moving from simple 2D cell cultures to 3D organoids or "organ-on-a-chip" systems can provide a more realistic in vitro environment to study the effects and mechanisms of this compound on specific tissues.
These models will allow for a more accurate prediction of how this compound behaves in humans, a critical step in assessing its biological activities. nih.govbiorxiv.org
Chemoinformatic and Computational Approaches to Drug Discovery
Chemoinformatics and computational chemistry are powerful tools for accelerating the drug discovery process. nih.gov These disciplines use computer and informational techniques to analyze chemical data, generate virtual libraries of compounds, and predict their properties and biological activities. nih.govgithub.io
For this compound, these approaches can be used to:
Virtual Screening: Utilize the known structure of this compound to search large databases of chemical compounds for molecules with similar shapes or properties that might elicit similar or enhanced biological effects. schrodinger.com
QSAR Modeling: Develop Quantitative Structure-Activity Relationship (QSAR) models. These models correlate variations in the chemical structure of compounds with changes in their biological activity, enabling the design of more potent molecules.
Molecular Docking: Simulate how this compound and its derivatives might bind to specific protein targets in the body. This can help elucidate its mechanism of action and guide the design of new compounds with improved target specificity. schrodinger.com
ADMET Prediction: Use in silico tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new this compound-based compounds, helping to identify promising candidates early in the discovery pipeline. nih.gov
These computational methods offer a rapid and cost-effective way to explore the vast chemical space around the this compound scaffold, prioritizing the synthesis and testing of the most promising candidates. nih.govschrodinger.com
Integration of Omics Technologies for Comprehensive Understanding
To achieve a holistic understanding of this compound, future research will increasingly rely on the integration of various "omics" technologies. numberanalytics.comnih.gov This systems biology approach examines the complex interactions within a biological system as a whole, rather than focusing on a single component. nih.gov
The key omics fields applicable to this compound research include:
Genomics: The study of an organism's complete set of DNA. For plants producing this compound, genomics can help identify the genes and genetic variations associated with its biosynthesis. researchgate.net
Transcriptomics: The analysis of all RNA molecules in a cell or organism. This can reveal which genes are actively being expressed to produce the enzymes involved in the this compound pathway. researchgate.net
Proteomics: The large-scale study of proteins. Proteomics can identify and quantify the specific enzymes (like this compound synthase) and other proteins that are present when this compound is being produced or when an organism is exposed to it. nih.gov
Metabolomics: The study of all metabolites within a cell or organism. This technique can be used to measure the levels of this compound, its precursors (like FPP), and its breakdown products, providing a direct snapshot of the biochemical activity. nih.govresearchgate.net
By integrating data from these different omics levels, researchers can build comprehensive models of how this compound is synthesized and how it interacts with biological systems. numberanalytics.com This approach has the potential to uncover novel regulatory mechanisms and biological targets that would be missed by traditional, reductionist methods. nih.gov
Sustainable Production and Biocatalytic Transformations of this compound
As interest in natural products grows, developing sustainable and environmentally friendly methods for their production is paramount. nih.gov Relying on extraction from natural plant sources can be inefficient and ecologically taxing. Future research is therefore focused on biotechnological production methods and green chemistry. rsc.org
Key strategies for the sustainable production of this compound include:
Metabolic Engineering: Genetically engineering microorganisms like Escherichia coli or microalgae (Chlamydomonas reinhardtii) to produce this compound. kaust.edu.sa As demonstrated by the successful expression of the this compound synthase gene in E. coli, this is a viable strategy. nih.gov This approach allows for large-scale, controlled production in fermenters, independent of climate or geography. kaust.edu.sa
Systems Biocatalysis: This approach involves designing and optimizing entire enzymatic pathways for efficient bioprocesses. nih.gov It includes discovering new biocatalysts, improving their stability and activity, and constructing synthetic pathways to maximize the yield of the target product. nih.gov
Green Bioprocessing: Developing extraction and purification processes that minimize waste and use non-hazardous, recyclable solvents. rsc.org For example, using deep eutectic solvents (DESs) as a green alternative medium for enzymatic reactions is a promising area. researchgate.net
Biocatalytic Transformations: Using isolated enzymes or whole-cell biocatalysts to perform specific chemical modifications on the this compound molecule. This can generate novel derivatives with potentially improved properties, all under mild and environmentally benign conditions. researchgate.net
These approaches pave the way for a sustainable supply of this compound and its derivatives, facilitating further research and potential commercial applications while adhering to the principles of green chemistry. nih.govrsc.org
Q & A
Basic Research Questions
Q. What are the validated methods for isolating Valerianol from Valeriana officinalis?
- Methodological Answer : Steam distillation and supercritical CO₂ extraction are commonly used, but solvent-based methods (e.g., ethanol or hexane) combined with column chromatography yield higher purity . Validate purity via GC-MS or HPLC with UV/RI detection, ensuring calibration curves meet R² ≥ 0.98. Report extraction yields as mean ± SD across triplicate trials .
Q. How is this compound quantified in plant matrices, and what analytical standards are required?
- Methodological Answer : Use HPLC-DAD or LC-MS with a C18 column (e.g., 5 µm, 250 × 4.6 mm). Prepare a this compound reference standard (≥95% purity) for calibration. Include internal standards (e.g., thymol) to control for matrix effects. Quantify via peak area integration, adhering to ICH guidelines for precision (RSD < 5%) .
Q. What in vitro assays are suitable for preliminary assessment of this compound’s bioactivity?
- Methodological Answer : Employ cell-based assays (e.g., LPS-induced inflammation in RAW 264.7 macrophages) to test anti-inflammatory effects. Use dose-response curves (0.1–100 µM) and calculate IC₅₀ values. Normalize results to positive controls (e.g., dexamethasone) and report statistical significance (p < 0.05 via ANOVA) .
Advanced Research Questions
Q. How can molecular docking studies elucidate this compound’s interaction with GABAₐ receptors?
- Methodological Answer : Use AutoDock Vina or Schrödinger Maestro to model binding affinities. Prepare the receptor (PDB ID: 6HUO) by removing water molecules and adding hydrogens. Run simulations with this compound’s 3D structure (PubChem CID: 11225194) and validate results via MM-GBSA binding free energy calculations. Compare docking scores to benzodiazepines (e.g., diazepam) to infer mechanistic parallels .
Q. What experimental designs mitigate confounding variables in this compound’s in vivo neuropharmacological studies?
- Methodological Answer : Implement randomized, blinded trials in rodent models (e.g., elevated plus maze for anxiolysis). Control for circadian rhythms by standardizing test times. Use isogenic animal cohorts and pair-fed controls. Apply mixed-effects models to account for inter-individual variability .
Q. How should researchers resolve contradictions in this compound’s reported antioxidant efficacy across studies?
- Methodological Answer : Conduct a systematic review with PRISMA guidelines to assess heterogeneity. Meta-analyze DPPH/FRAP assay data, stratifying by dose, solvent (polar vs. nonpolar), and cell type. Use funnel plots to detect publication bias and sensitivity analysis to identify outlier studies .
Data Analysis & Interpretation
Q. What statistical approaches are optimal for dose-response studies of this compound?
- Methodological Answer : Fit data to a four-parameter logistic model (4PL) using GraphPad Prism. Report EC₅₀/IC₅₀ with 95% confidence intervals. For non-linear responses, apply Akaike’s Information Criterion (AIC) to compare model fits .
Q. How can NMR spectroscopy distinguish this compound isomers or degradation products?
- Methodological Answer : Acquire ¹H-¹³C HSQC and HMBC spectra in deuterated DMSO. Compare chemical shifts to computational predictions (e.g., ACD/Labs or ChemDraw). Use purity thresholds (e.g., <5% impurity peaks) to confirm structural integrity .
Tables: Methodological Frameworks
Guidelines for Reporting
- Data Precision : Report means ± SD with n ≥ 3. Avoid excessive decimal places (e.g., 12.3 ± 0.5 mg/g, not 12.345 ± 0.456) .
- Discussion of Contradictions : Explicitly compare results to prior studies, highlighting variables like solvent polarity or assay type .
- Ethical Compliance : For in vivo work, cite IACUC approval and ARRIVE 2.0 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
